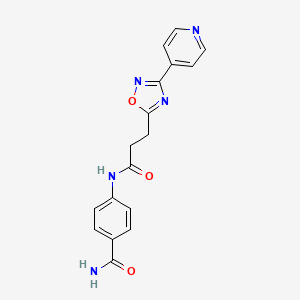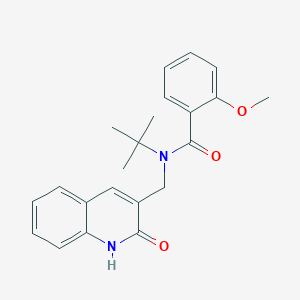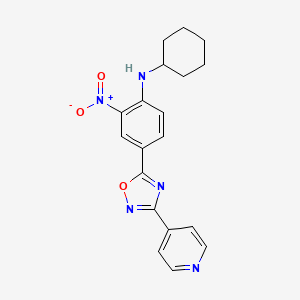
(E)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, commonly known as MMTT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MMTT belongs to the class of thiazolidinones and has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of MMTT is not fully understood, but it is believed to act through multiple pathways. MMTT has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also activates the Nrf2-ARE pathway, which is responsible for inducing antioxidant enzymes and protecting cells from oxidative stress.
Biochemical and physiological effects:
MMTT has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. Additionally, MMTT has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MMTT in lab experiments is its ability to exhibit multiple biological activities, making it a potential candidate for the treatment of various diseases. Additionally, MMTT has been shown to have low toxicity levels, making it a safe compound to use in lab experiments. However, one limitation of using MMTT is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on MMTT. One area of focus could be on its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, further studies could be conducted on its anticancer properties and potential use in cancer therapy. Furthermore, research could be conducted on the development of more efficient synthesis methods for MMTT and its derivatives.
Synthesemethoden
MMTT can be synthesized through a multistep process involving the reaction of 6-methyl-2-morpholinoquinoline-3-carbaldehyde with 2-thioxothiazolidin-4-one in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain MMTT in a pure form.
Wissenschaftliche Forschungsanwendungen
MMTT has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. Additionally, MMTT has been found to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Eigenschaften
IUPAC Name |
(5E)-5-[(6-methyl-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-11-2-3-14-12(8-11)9-13(10-15-17(22)20-18(24)25-15)16(19-14)21-4-6-23-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22,24)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHVMPRMOMHWFP-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=C4C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)/C=C/4\C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7691456.png)


![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7691468.png)




![2-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7691510.png)